![molecular formula C16H16N6O B8061674 (2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol](/img/structure/B8061674.png)
(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol” is known as PP242. It is a potent, selective, and ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This compound has a molecular formula of C16H16N6O and a molecular weight of 308.34 Da . PP242 inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and other scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PP242 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
While specific industrial production methods for PP242 are not widely documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing practices. These practices include large-scale chemical reactions, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure the compound’s consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
PP242 undergoes various chemical reactions, including:
Oxidation: PP242 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving PP242 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of PP242 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
PP242 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking the kinase activity of both mTORC1 and mTORC2. This inhibition disrupts downstream signaling pathways, including the phosphorylation of key proteins involved in cell growth and survival, such as S6 kinase and 4E-binding protein 1 . By targeting these pathways, PP242 effectively reduces cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: Another well-known mTOR inhibitor, rapamycin selectively inhibits mTORC1 but not mTORC2.
Torin 1: Similar to PP242, Torin 1 is a potent and selective inhibitor of both mTORC1 and mTORC2.
LY 294002: This compound is a PI3-kinase inhibitor that indirectly affects mTOR signaling by inhibiting upstream kinases.
Uniqueness of PP242
PP242’s uniqueness lies in its ability to selectively and competitively inhibit both mTORC1 and mTORC2, providing a comprehensive blockade of mTOR signaling. This dual inhibition makes PP242 a powerful tool for studying the mTOR pathway’s role in various diseases and developing targeted therapies .
Eigenschaften
IUPAC Name |
(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,21,23H,1-2H3,(H2,17,18,19)/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICIDWIKCANDD-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=C3C=C4C=C(C=CC4=N3)O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC=NC(=C2/C(=C\3/C=C4C=C(C=CC4=N3)O)/N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
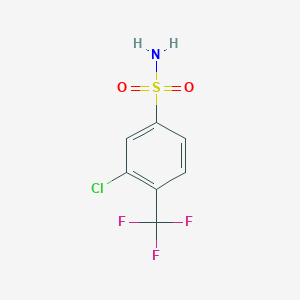
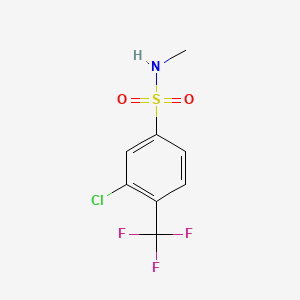
![6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061605.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061611.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061614.png)
![tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate](/img/structure/B8061618.png)
![methyl (3S)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061627.png)
![methyl (2S)-2-[(3-ethoxy-3-oxopropyl)carbamoylamino]-3-phenylpropanoate](/img/structure/B8061645.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,hydrochloride(2:1),(6R,7R)-](/img/structure/B8061655.png)
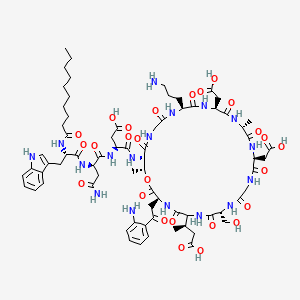
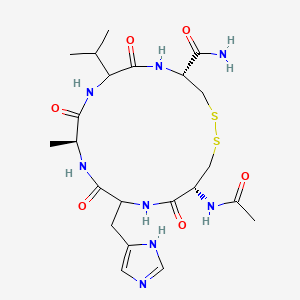
![(1S,2R,18R,19R,22S,25R,28R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B8061684.png)
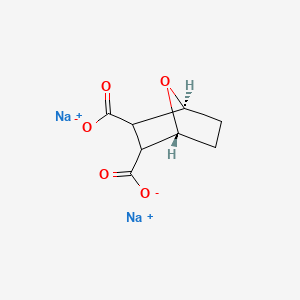
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B8061710.png)
